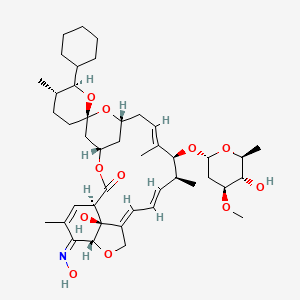
SHR0302
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
L'ivarmacitinib subit divers types de réactions chimiques, notamment :
Oxydation et Réduction : Ces réactions sont essentielles pour modifier l'état d'oxydation du composé.
Substitution : Les réactifs et les conditions communs utilisés dans ces réactions comprennent les agents halogénants et les nucléophiles.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la Recherche Scientifique
L'ivarmacitinib a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition sélective de JAK1.
Biologie : Il aide à comprendre le rôle de JAK1 dans divers processus biologiques.
Médecine : L'ivarmacitinib est en cours de développement pour le traitement de maladies immuno-inflammatoires telles que la rectocolite hémorragique, l'eczéma, l'alopécie areata et la maladie du greffon contre l'hôte
Mécanisme d'Action
L'ivarmacitinib exerce ses effets en inhibant sélectivement JAK1, une enzyme clé de la voie Janus kinase-signal transducer and activator of transcription (JAK-STAT). Cette voie est cruciale pour la transduction des signaux des récepteurs de la membrane cellulaire vers le noyau, conduisant à la transcription de diverses cytokines et facteurs de croissance. En inhibant JAK1, l'ivarmacitinib contribue à prévenir la dysrégulation immunitaire responsable des maladies inflammatoires auto-immunes .
Applications De Recherche Scientifique
Ivarmacitinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying selective inhibition of JAK1.
Biology: It helps in understanding the role of JAK1 in various biological processes.
Medicine: Ivarmacitinib is being developed for treating immuno-inflammatory diseases such as ulcerative colitis, eczema, alopecia areata, and graft-versus-host disease
Mécanisme D'action
Ivarmacitinib exerts its effects by selectively inhibiting JAK1, a key enzyme in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for the transduction of signals from cell membrane receptors to the nucleus, leading to the transcription of various cytokines and growth factors. By inhibiting JAK1, ivarmacitinib helps prevent the immune dysregulation responsible for autoimmune inflammatory diseases .
Comparaison Avec Des Composés Similaires
L'ivarmacitinib est comparé à d'autres inhibiteurs de JAK tels que l'upadacitinib et le filgotinib. Il présente un profil de sélectivité similaire à celui de l'upadacitinib, mais est plus sélectif que le filgotinib. Cette sélectivité réduit la probabilité de provoquer des toxicités hématologiques liées à JAK2, faisant de l'ivarmacitinib une option potentiellement plus sûre .
Liste des Composés Similaires :
- Upadacitinib
- Filgotinib
- Ritlecitinib
- Delgocitinib
- Ruxolitinib
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de l'ivarmacitinib impliquent plusieurs étapesLes détails spécifiques sur les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public, mais ils impliquent généralement une synthèse organique en plusieurs étapes dans des conditions contrôlées .
Propriétés
IUPAC Name |
(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBCBAXDWNDRNO-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445987-21-2 | |
| Record name | Ivarmacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445987212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IVARMACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6K4B9Z5TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B610761.png)






